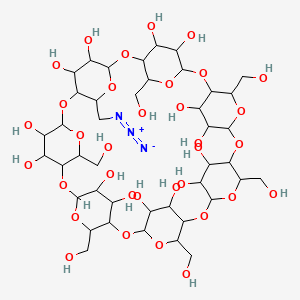

6-Azido-6-deoxy-b-cyclodextrin

Description

Overview of Cyclodextrins in Supramolecular Chemistry

Cyclodextrins are a family of macrocyclic oligosaccharides composed of α-(1,4) linked glucopyranose subunits. tandfonline.com The most common forms are α-, β-, and γ-cyclodextrins, containing six, seven, and eight glucose units, respectively. nih.gov These molecules are characterized by a truncated cone or toroidal shape, which gives them a hydrophilic outer surface and a hydrophobic inner cavity. tandfonline.combiosynth.com

This unique structural arrangement is the basis of their primary function in supramolecular chemistry: the formation of host-guest inclusion complexes. tandfonline.comlongdom.org The hydrophobic cavity can encapsulate a wide variety of guest molecules, ranging from small organic compounds to larger biomolecules, provided they have the appropriate size and polarity. nih.govlongdom.org This encapsulation can lead to significant changes in the physical and chemical properties of the guest molecule, such as increased aqueous solubility, enhanced stability against light or oxygen, and altered chemical reactivity. tandfonline.com These properties make cyclodextrins highly valuable in a multitude of applications, including drug delivery, catalysis, and environmental remediation. nih.govnih.gov

Significance of Chemical Functionalization in Cyclodextrin (B1172386) Research

While natural cyclodextrins possess inherent host-guest capabilities, their application can be limited by factors such as relatively low aqueous solubility, particularly for β-cyclodextrin, due to strong intermolecular hydrogen bonding. researchgate.netencyclopedia.pub Chemical functionalization, the process of introducing new chemical groups onto the cyclodextrin framework, is a critical strategy to overcome these limitations and expand their utility. researchgate.netrsc.org

Modification of the hydroxyl groups on the cyclodextrin rims can dramatically alter their physicochemical properties. nih.gov For instance, functionalization can improve water solubility, enhance binding affinity and selectivity for specific guest molecules, and introduce new functionalities for further chemical reactions. encyclopedia.pubresearchgate.net This allows for the creation of "designer" cyclodextrins with tailored properties for specific applications, such as targeted drug delivery systems, highly efficient catalysts, and advanced materials like hydrogels and nanocomposites. nih.govresearchgate.netresearchgate.net The ability to covalently link cyclodextrins to polymers or other molecules has been a significant area of research, leading to the development of complex supramolecular assemblies with advanced functions. nih.govrsc.org

The Azido (B1232118) Group as a Versatile Handle in β-Cyclodextrin Derivatization

The introduction of an azido (-N3) group at the 6-position of a glucose unit in β-cyclodextrin, creating 6-Azido-6-deoxy-β-cyclodextrin, provides a powerful and versatile tool for chemical synthesis. cymitquimica.com The azido group is relatively stable and serves as a key intermediate for a variety of chemical transformations. acs.orgacs.org

One of the most significant applications of the azido group is its participation in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. cymitquimica.comnih.gov This reaction is highly efficient and specific, allowing for the straightforward and robust conjugation of the cyclodextrin to molecules containing an alkyne group. nih.gov This has been widely used to attach a variety of moieties, including peptides, polymers, and fluorescent tags, to the cyclodextrin scaffold. nih.govmdpi.com

Furthermore, the azido group can be readily reduced to an amino group (-NH2), providing another route for derivatization. beilstein-journals.orgnih.gov This amino functionality can then be used to form amide, thiourea (B124793), or other linkages, further expanding the range of possible modifications. beilstein-journals.org The synthesis of 6-Azido-6-deoxy-β-cyclodextrin typically involves the tosylation of β-cyclodextrin followed by nucleophilic substitution with an azide (B81097) salt, such as sodium azide. nih.govrsc.org This process provides a reliable method for producing this key building block for advanced supramolecular structures. researchgate.net

Properties

IUPAC Name |

5-(azidomethyl)-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H69N3O34/c43-45-44-1-8-29-15(52)22(59)36(66-8)74-30-9(2-46)68-38(24(61)17(30)54)76-32-11(4-48)70-40(26(63)19(32)56)78-34-13(6-50)72-42(28(65)21(34)58)79-35-14(7-51)71-41(27(64)20(35)57)77-33-12(5-49)69-39(25(62)18(33)55)75-31-10(3-47)67-37(73-29)23(60)16(31)53/h8-42,46-65H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNXCXSMYMLPAMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H69N3O34 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1160.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Azido 6 Deoxy β Cyclodextrin

Conventional Synthetic Routes to Mono-6-azido-6-deoxy-β-cyclodextrin

Traditional approaches to synthesizing mono-6-azido-6-deoxy-β-cyclodextrin primarily involve the initial selective functionalization of one of the primary hydroxyl groups of the β-cyclodextrin molecule.

Synthesis via Mono-6-O-(p-toluenesulfonyl)-β-cyclodextrin as an Intermediate

A predominant and well-established method for preparing 6-azido-6-deoxy-β-cyclodextrin involves a two-step process starting from native β-cyclodextrin. nih.gov The initial step is the selective tosylation of a primary hydroxyl group to form mono-6-O-(p-toluenesulfonyl)-β-cyclodextrin (Ts-β-CD). nih.govorgsyn.org This intermediate is valuable for introducing a variety of functional groups. orgsyn.org

Several methods exist for the synthesis of Ts-β-CD. One common approach involves dissolving β-cyclodextrin in an aqueous sodium hydroxide (B78521) solution and then adding p-toluenesulfonyl chloride (TsCl) dissolved in acetonitrile. nih.govrsc.org Another technique utilizes 1-(p-toluenesulfonyl)imidazole (B182993) as the sulfonating agent to improve yields. orgsyn.org A third method employs pyridine (B92270) as the solvent for the reaction between β-cyclodextrin and TsCl. beilstein-journals.org The choice of tosylating agent and reaction conditions can influence the yield and purity of the resulting Ts-β-CD. nih.gov

Once Ts-β-CD is synthesized and purified, the tosyl group is displaced by an azide (B81097) group through nucleophilic substitution. This is typically achieved by reacting Ts-β-CD with an excess of sodium azide in a suitable solvent, such as water or dimethylformamide (DMF), at elevated temperatures. beilstein-journals.orgnih.gov While water is a more environmentally friendly and cost-effective solvent, its use can lead to partial hydrolysis of the tosyl group, resulting in contamination of the final product with native β-cyclodextrin. beilstein-journals.orgnih.gov The reaction in DMF can circumvent this issue. beilstein-journals.org The resulting 6-azido-6-deoxy-β-cyclodextrin is then typically purified by precipitation from a solvent like acetone (B3395972). rsc.org

Table 1: Comparison of Reaction Conditions for the Synthesis of 6-Azido-6-deoxy-β-cyclodextrin from Ts-β-CD

| Solvent | Temperature | Reaction Time | Key Considerations | Reference |

|---|---|---|---|---|

| Water | 80 °C | 16 h | Cost-effective and non-toxic, but can lead to hydrolysis of the tosyl group, contaminating the product with native β-cyclodextrin. | rsc.orgbeilstein-journals.orgnih.gov |

| DMF | Elevated | Varies | Avoids hydrolysis issues, leading to a purer product. | beilstein-journals.orgnih.gov |

| DMF/Water Mixture | Elevated | Varies | A compromise to balance reactivity and minimize side reactions. | beilstein-journals.org |

Alternative Azidation Protocols and Direct Functionalization

Alternative methods to the tosylate intermediate route exist for the synthesis of 6-azido-6-deoxy-β-cyclodextrin. One such direct method involves reacting β-cyclodextrin with lithium azide, triphenylphosphine (B44618), and carbon tetrabromide. encyclopedia.pubrsc.org This approach bypasses the need for the initial tosylation step. rsc.org However, this reaction can sometimes lead to the formation of di- and tri-azido substituted cyclodextrins as byproducts, necessitating a purification step to isolate the desired mono-substituted product. encyclopedia.pub

Another strategy involves the use of halo-derivatives of cyclodextrin (B1172386). For instance, mono-6-deoxy-6-iodo-β-cyclodextrin can be converted to 6-azido-6-deoxy-β-cyclodextrin by reaction with sodium or lithium azide. encyclopedia.pub These halogenated intermediates are generally more stable than their sulfonyl counterparts. encyclopedia.pub

Advanced Synthesis Techniques for 6-Azido-6-deoxy-β-cyclodextrin Production

To improve the efficiency, safety, and speed of 6-azido-6-deoxy-β-cyclodextrin synthesis, researchers have explored advanced techniques that offer advantages over conventional batch methods.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a valuable tool for accelerating organic reactions, including the synthesis of cyclodextrin derivatives. indexcopernicus.com The application of microwave energy can significantly reduce reaction times compared to conventional heating methods. rsc.org In the context of 6-azido-6-deoxy-β-cyclodextrin synthesis, microwave assistance can be applied to the azide substitution step. This technique often leads to higher yields and can be more environmentally friendly by reducing energy consumption. indexcopernicus.com For example, a microwave-assisted Huisgen 1,3-dipolar cycloaddition reaction using mono-6-azido-β-CD has been reported to achieve yields of 75%–88%. indexcopernicus.com

Continuous Flow Synthesis Optimization

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. beilstein-journals.orgnih.gov A continuous flow method has been developed for the synthesis of 6-azido-6-deoxy-β-cyclodextrin from Ts-β-CD. beilstein-journals.org In this process, a solution of Ts-β-CD is continuously pumped through a heated reactor where it reacts with an azide source. beilstein-journals.org This method allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to optimized yields and reduced reaction times from hours to minutes. beilstein-journals.org Although a solvent exchange is necessary after the initial tosylation step in a semi-continuous system, the subsequent azidation and reduction steps can be coupled in a single flow system. beilstein-journals.orgnih.gov

Table 2: Comparison of Batch vs. Continuous Flow Synthesis of 6-Azido-6-deoxy-β-cyclodextrin

| Parameter | Batch Synthesis | Continuous Flow Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Hours | Minutes | beilstein-journals.org |

| Yield | Similar to flow | Similar to batch, 81% reported | beilstein-journals.orgbeilstein-journals.org |

| Safety | Standard laboratory precautions | Generally considered safer due to smaller reaction volumes and better control | beilstein-journals.org |

| Scalability | Can be challenging | More readily scalable | beilstein-journals.org |

Sonochemical Approaches to Azido-Cyclodextrin Synthesis

Ultrasound irradiation, or sonochemistry, is another alternative energy source that can be used to promote chemical reactions. The application of ultrasound has been described for the functionalization of cyclodextrins, including azidation reactions. beilstein-journals.org The cavitation effect induced by ultrasound can enhance reaction rates and improve yields by creating localized high-temperature and high-pressure zones, which can facilitate the nucleophilic substitution of the tosyl group with the azide ion.

Synthesis of Per-6-azido-6-deoxy-β-cyclodextrin

The synthesis of per-6-azido-6-deoxy-β-cyclodextrin, also known as heptakis(6-azido-6-deoxy)-β-cyclodextrin, is a multi-step process that begins with the native β-cyclodextrin. The primary hydroxyl groups at the C6 position of each glucose unit are selectively functionalized to introduce the azide groups. The most common and high-yielding strategies involve the conversion of the primary hydroxyls into good leaving groups, followed by nucleophilic substitution with an azide salt.

A prevalent method involves a two-step synthesis via a per-6-iodo intermediate. rsc.org First, native β-cyclodextrin is treated with triphenylphosphine (PPh₃) and iodine (I₂) in a solvent such as dry N,N-dimethylformamide (DMF). This reaction converts all seven primary hydroxyl groups into iodides, forming per-(6-deoxy-6-iodo)-β-cyclodextrin. rsc.org

In the subsequent step, this iodo-derivative is reacted with an excess of sodium azide (NaN₃) in DMF. rsc.org The mixture is heated, typically around 60-70°C, for several hours to ensure complete substitution of the iodide ions with azide ions. rsc.org This nucleophilic substitution reaction yields the desired per-6-azido-6-deoxy-β-cyclodextrin with high efficiency, often achieving yields of around 90%. rsc.org

An alternative to the iodo-intermediate is the use of a sulfonate ester, such as a tosylate, as the leaving group. The synthesis begins with the selective tosylation of the primary hydroxyls of β-cyclodextrin using p-toluenesulfonyl chloride (TsCl). mdpi.com The resulting per-6-O-tosyl-β-cyclodextrin can then be reacted with sodium azide to yield the per-azido product. Both tosylate and halogen leaving groups can be readily displaced by nucleophiles like the azide ion. rsc.org

Table 1: Example Synthesis Conditions for Per-6-azido-6-deoxy-β-cyclodextrin via Iodo-Intermediate rsc.org

| Step | Starting Material | Reagents | Solvent | Temperature | Time | Product | Yield |

|---|---|---|---|---|---|---|---|

| 1. Per-iodination | β-cyclodextrin | PPh₃, I₂ | Dry DMF | 70 °C | 18 h | Per-(6-deoxy-6-iodo)-β-cyclodextrin | - |

| 2. Per-azidation | Per-(6-deoxy-6-iodo)-β-cyclodextrin | NaN₃ | DMF | 60 °C | 20 h | Per-(6-deoxy-6-azido)-β-cyclodextrin | 90% |

Purification and Isolation Strategies for Azido-Cyclodextrin Derivatives

The effective purification and isolation of azido-cyclodextrin derivatives are critical to obtaining a product of high purity, free from starting materials, reagents, and byproducts. The chosen strategy often depends on the specific synthetic route and the solubility characteristics of the target compound and impurities.

A widely used and straightforward method for isolating per-6-azido-6-deoxy-β-cyclodextrin is precipitation. rsc.org After the azidation reaction in a solvent like DMF, the solution is concentrated, and the product is precipitated by adding an anti-solvent, typically a large volume of water. rsc.org The resulting solid is insoluble in water and can be collected by filtration. rsc.org Subsequent extensive washing with water is crucial to remove residual DMF, inorganic salts like sodium iodide, and unreacted sodium azide. The final product is then dried under a vacuum. rsc.org For mono-azido derivatives synthesized in water, precipitation with acetone is a common technique to isolate the product from the reaction mixture. rsc.org

When synthesizing mono-azido derivatives, a common challenge is the presence of unreacted starting material, such as the native β-cyclodextrin, which can arise from partial hydrolysis of the tosyl group if the reaction is performed in water. nih.gov In such cases, chromatographic techniques may be necessary to achieve high purity. Reverse-phase column chromatography has been utilized for the purification of tosylated cyclodextrin intermediates, which is a key precursor for many azido (B1232118) derivatives. mdpi.com For cyclodextrins and their derivatives in general, specialized chromatographic methods using macromolecular adsorbents with covalently bound ligands can form specific inclusion complexes, allowing for efficient separation. google.com

Other advanced purification techniques can be applied to water-soluble cyclodextrin derivatives. Reverse osmosis, using hydrophilic, asymmetric solution-diffusion membranes, can effectively separate cyclodextrin derivatives from inorganic salts and smaller organic molecules. google.com

The choice of synthesis method can also significantly impact the complexity of the purification process. Mechanochemical syntheses, such as those performed in a planetary ball mill, are often conducted under solvent-free conditions. researchgate.net This approach can eliminate the use of polar aprotic solvents, which are often difficult to remove and can be a source of byproducts and persistent impurities, thereby simplifying the isolation and purification steps. researchgate.net

Table 2: Common Purification and Isolation Methods for Azido-Cyclodextrin Derivatives

| Method | Description | Target Compound | Impurities Removed |

|---|---|---|---|

| Precipitation | Addition of an anti-solvent (e.g., water, acetone) to the reaction mixture to induce precipitation of the product. rsc.orgrsc.org | Per- and Mono-azido-β-cyclodextrin | Reaction solvents (DMF), excess reagents (NaN₃), inorganic salts. rsc.org |

| Filtration & Washing | The precipitated solid is collected by filtration and washed extensively with solvents in which the product is insoluble but impurities are soluble (e.g., water). rsc.org | Per-azido-β-cyclodextrin | Water-soluble impurities, residual salts. rsc.org |

| Column Chromatography | Separation based on differential partitioning between a stationary and mobile phase (e.g., reverse-phase chromatography). mdpi.com | Mono-tosyl-β-cyclodextrin (precursor) | Unreacted starting materials, di-substituted byproducts. |

| Reverse Osmosis | Use of a semi-permeable membrane to separate the cyclodextrin derivative from smaller molecules like salts and solvent residues. google.com | Water-soluble cyclodextrin derivatives | Inorganic salts, small organic molecules. google.com |

Derivatization Strategies and Functionalization Through the Azido Group

Click Chemistry as a Primary Derivatization Tool for 6-Azido-6-deoxy-β-cyclodextrin

Click chemistry, a concept introduced by K. Barry Sharpless, encompasses reactions that are high-yielding, wide in scope, and generate minimal byproducts. mdpi.com For 6-Azido-6-deoxy-β-cyclodextrin, the azide (B81097) group is an excellent partner for several click reactions, making it a cornerstone for the modular synthesis of functionalized cyclodextrins. rsc.org

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent click reaction utilized for derivatizing 6-Azido-6-deoxy-β-cyclodextrin. researchgate.net This reaction facilitates the covalent linkage of the cyclodextrin (B1172386) to any molecule bearing a terminal alkyne, forming a stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov The reaction is highly efficient and proceeds under mild conditions, often in aqueous or mixed aqueous-organic solvents. nih.govorganic-chemistry.orgwikipedia.org

Key components of the CuAAC reaction include a source of copper(I), which can be a Cu(I) salt or generated in situ from a copper(II) salt (like CuSO₄) with a reducing agent such as sodium ascorbate. nih.govnih.govwikipedia.org Ligands like tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) are often used to stabilize the Cu(I) catalyst and improve reaction outcomes. nih.govwikipedia.org

Research has demonstrated the successful conjugation of various alkyne-containing molecules to 6-Azido-6-deoxy-β-cyclodextrin. For instance, alkynyl-functionalized flavins have been attached to create bioinspired monooxygenase mimics for enantioselective sulfoxidation catalysis. nih.gov In these syntheses, reaction conditions were optimized to achieve high yields, demonstrating the robustness of the CuAAC approach for creating complex, functional molecules. nih.gov The reaction has also been used to synthesize methacrylate-modified cyclodextrins by reacting 6-azido-6-deoxy-β-cyclodextrin with propargyl methacrylate, achieving full conversion. rsc.org

| Alkyne Reactant | Catalyst System | Solvent | Yield | Reference |

| 3-methyl-propargylalloxazine | CuI, N,N-diisopropylethylamine | DMF | 68% | nih.gov |

| 3-methyl-propargylalloxazine | CuSO₄, Sodium Ascorbate, TBTA | DMF | 83% | nih.gov |

| 3-methyl-1-pent-4-ynylalloxazine | CuSO₄, Sodium Ascorbate, TBTA | DMF | 91% | nih.gov |

| 1-methyl-3-propargylalloxazine | CuSO₄, Sodium Ascorbate, TBTA | DMF | 64% | nih.gov |

| Propargyl methacrylate | Not specified | Not specified | Full Conversion | rsc.org |

To circumvent the potential toxicity of the copper catalyst in biological systems, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) offers a metal-free alternative. magtech.com.cn This reaction utilizes strained cyclooctynes, where the ring strain provides the driving force for the cycloaddition with an azide. magtech.com.cnenamine.net 6-Azido-6-deoxy-β-cyclodextrin is a suitable substrate for SPAAC reactions with various cyclooctynes, including dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) derivatives. medchemexpress.comub.edu

SPAAC is characterized by its bioorthogonality, meaning it can proceed in complex biological environments without interfering with native biochemical processes. The reaction kinetics are influenced by the structure of the cyclooctyne; for example, DBCO is one of the most reactive cyclooctynes used in SPAAC. enamine.netnih.gov The reaction proceeds efficiently at physiological temperatures, making it a powerful tool for in vivo and in vitro applications. ub.edu Studies comparing different cyclooctynes have found that DBCO can provide a higher density of molecular immobilization compared to BCN under optimized conditions (e.g., 37 °C for 15-20 minutes). ub.edu

While the azido (B1232118) group is central to azide-alkyne cycloadditions, the broader family of click reactions includes other transformations like the thiol-ene reaction. mdpi.com The thiol-ene reaction involves the addition of a thiol to an alkene, typically initiated by radicals or light, forming a stable thioether bond. mdpi.com Although 6-Azido-6-deoxy-β-cyclodextrin does not directly participate in thiol-ene chemistry, its synthetic precursors are closely related to those needed for this reaction.

The synthesis of 6-azido-6-deoxy-β-cyclodextrin often starts from a mono-6-O-tosylated-β-cyclodextrin intermediate. beilstein-journals.org This same intermediate can be reacted with nucleophiles like thiourea (B124793) to ultimately yield mono-6-thio-6-deoxy-β-cyclodextrin. rsc.org This thiol-functionalized cyclodextrin is the key component for thiol-ene click reactions, allowing for the attachment of alkene-containing molecules. rsc.org Therefore, the synthetic pathways established for producing the azido derivative provide access to a wider range of functionalized cyclodextrins suitable for various click chemistry platforms.

Reduction of the Azido Group to Amine Functionality

The azido group of 6-Azido-6-deoxy-β-cyclodextrin can be efficiently reduced to a primary amine, yielding 6-Amino-6-deoxy-β-cyclodextrin. beilstein-journals.org This transformation significantly expands the synthetic possibilities, as the resulting amine group is a versatile nucleophile for a host of subsequent reactions, including amidation, acylation, and the formation of thiourea linkages. beilstein-journals.org

The most widely employed method for this reduction is the Staudinger reaction. beilstein-journals.orgnih.govresearchgate.net This two-step process involves reacting the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), in a solvent like N,N-dimethylformamide (DMF) to form an iminophosphorane intermediate. beilstein-journals.orgacs.org Subsequent hydrolysis of this intermediate yields the primary amine and triphenylphosphine oxide. nih.govresearchgate.net

Another common method is catalytic hydrogenation. acs.org In this approach, the azido-cyclodextrin is hydrogenated in the presence of a metal catalyst, such as Palladium on carbon (Pd/C), to produce the amine. acs.org This method can be advantageous in cases where hydrolysis of the Staudinger intermediate proves difficult or leads to side products. acs.org

Recent advancements have focused on optimizing these reduction processes. For example, continuous flow methods have been developed for the synthesis of 6-Amino-6-deoxy-β-cyclodextrin from its tosylated precursor, passing through the azide intermediate. beilstein-journals.org These flow methods can dramatically reduce reaction times from hours to minutes while achieving yields comparable to traditional batch methods. beilstein-journals.org

| Reduction Method | Reagents | Typical Solvent | Key Features | Reference |

| Staudinger Reduction | 1. Triphenylphosphine (PPh₃)2. Water (for hydrolysis) | DMF | Most popular method; proceeds in two steps. | beilstein-journals.orgnih.govresearchgate.net |

| Catalytic Hydrogenation | H₂, Palladium on carbon (Pd/C) | Not specified | Alternative to Staudinger; useful when hydrolysis is problematic. | acs.org |

Tailoring Multi-Functionalized Cyclodextrin Scaffolds for Specific Research Objectives

The true power of 6-Azido-6-deoxy-β-cyclodextrin lies in its role as a foundational scaffold for creating complex, multi-functional architectures. The azido group acts as a key entry point for introducing a desired functionality, which can then be combined with modifications at other positions on the cyclodextrin ring to achieve specific research goals.

By leveraging the selective reactivity of the primary C6-hydroxyls versus the secondary C2- and C3-hydroxyls, researchers can design sophisticated molecular systems. For example, after attaching a molecule of interest to the C6 position via the azide handle (using CuAAC or SPAAC), the remaining secondary hydroxyl groups can be further functionalized, such as through permethylation. mdpi.com This strategy has been used to create linear copolymers bearing both pendant proline and permethylated β-cyclodextrin units for catalytic applications. mdpi.com

In another approach, per-6-azido-β-cyclodextrin (where all seven primary hydroxyls are converted to azides) can be used as a heptavalent scaffold. researchgate.net This allows for the attachment of multiple copies of a molecule, creating dendrimer-like structures. This has been demonstrated in the synthesis of protein dendrimers by conjugating alkyne-labeled proteins to a per-6-azido-β-cyclodextrin core via CuAAC, creating constructs with potential applications in vaccine development. researchgate.net

The amine functionality, obtained after reduction of the azide, also serves as a critical branching point for multi-functionalization. The resulting 6-amino-6-deoxy-β-cyclodextrin can be incorporated into more complex systems, such as chiral stationary phases (CSPs) for chromatography, by immobilizing the functionalized cyclodextrin onto a support like silica. nih.gov These tailored scaffolds are designed to enhance molecular recognition and enantioseparation capabilities. nih.gov

Supramolecular Chemistry and Host Guest Interactions Involving 6 Azido 6 Deoxy β Cyclodextrin

Fundamental Principles of Cyclodextrin (B1172386) Host-Guest Complexation

Cyclodextrins are cyclic oligosaccharides that possess a truncated cone or torus shape, characterized by a hydrophobic inner cavity and a hydrophilic exterior. This unique structure enables them to act as host molecules, encapsulating a wide variety of guest molecules within their cavity to form non-covalent inclusion complexes. researchgate.netrsc.org The formation of these host-guest complexes is a dynamic equilibrium process in aqueous solution and is governed by a combination of several intermolecular interactions. conicet.gov.arnih.gov

The primary driving force for complexation is the hydrophobic effect. nih.govnih.gov Water molecules within the relatively non-polar cyclodextrin cavity are in an energetically unfavorable state (enthalpy-rich) compared to the bulk solvent. The inclusion of a less polar guest molecule allows for the displacement of these high-energy water molecules back into the bulk solvent, leading to a favorable increase in entropy and providing the thermodynamic driving force for complex formation. conicet.gov.arresearchgate.net

Once the guest is positioned within the cavity, van der Waals interactions between the guest and the inner surface of the cyclodextrin host provide significant stabilization to the complex. nih.govresearchgate.netunizar.es The strength of these interactions is highly dependent on the "fit" between the host and guest; a close steric complementarity in terms of size and shape leads to stronger binding. conicet.gov.armdpi.commdpi.com

Hydrogen bonding can also play a crucial role in the formation and stabilization of cyclodextrin complexes. unizar.esrsc.org While the cavity itself is hydrophobic, the rims of the cyclodextrin molecule are lined with hydroxyl groups. These can form hydrogen bonds with polar functional groups on the guest molecule, further stabilizing the complex and influencing the orientation of the guest within the cavity. unizar.esmdpi.com In some cases, hydrogen bonding can be the predominant driving force for complexation, particularly with polar guest molecules. rsc.org

The process of inclusion can induce conformational changes in both the host and guest molecules to achieve a more stable complex. unizar.es Most commonly, cyclodextrin complexes exhibit a 1:1 host-to-guest stoichiometry, although other ratios are possible depending on the size and nature of the guest molecule. nih.govunizar.es The stability of the resulting complex is quantified by the binding or association constant (Ka), which reflects the equilibrium between the free and complexed species.

Table 1: Key Driving Forces in Cyclodextrin Host-Guest Complexation

| Driving Force | Description |

|---|---|

| Hydrophobic Effect | Displacement of high-energy water molecules from the cavity by a non-polar guest, leading to an increase in entropy. conicet.gov.arresearchgate.net |

| Van der Waals Forces | Non-specific, short-range attractive forces between the guest molecule and the hydrophobic inner surface of the cyclodextrin. nih.govresearchgate.netunizar.es |

| Hydrogen Bonding | Formation of hydrogen bonds between polar groups on the guest and the hydroxyl groups on the rim of the cyclodextrin. unizar.esrsc.org |

| Steric Fit | The size and shape complementarity between the host cavity and the guest molecule. conicet.gov.armdpi.com |

| Release of Conformational Strain | The cyclodextrin ring can experience some conformational strain, which can be relieved upon guest binding. |

Impact of Azido (B1232118) Functionalization on β-Cyclodextrin Cavity Properties and Guest Binding Affinity

The introduction of an azido (-N₃) group at the primary 6-position of a glucose unit in β-cyclodextrin creates 6-Azido-6-deoxy-β-cyclodextrin. This chemical modification, while seemingly small, can influence the host's cavity properties and its ability to bind guest molecules. The primary face of the β-cyclodextrin, where the modification occurs, is the narrower rim of the truncated cone.

The azido group is a potent functional handle for further chemical reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click" chemistry. While this reactivity is a primary reason for the synthesis of 6-Azido-6-deoxy-β-cyclodextrin, the presence of the azide (B81097) itself can subtly alter the host-guest interactions. The nitrogen-rich azido group can influence the local polarity and hydrogen-bonding capabilities at the primary rim of the cyclodextrin. This can lead to changes in the preferred orientation of guest molecules that have polar functionalities. nih.gov For instance, a guest that might preferentially orient its polar group towards the primary face in native β-cyclodextrin could adopt a different orientation or experience weaker binding due to steric hindrance or electrostatic repulsion from the azido group.

Design and Fabrication of Advanced Supramolecular Architectures

6-Azido-6-deoxy-β-cyclodextrin is a key building block in the construction of advanced polymeric supramolecular structures. Its primary utility lies in the reactive azido group, which provides a convenient and highly efficient route for conjugation via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. nih.govacs.org This reaction allows for the covalent linking of the cyclodextrin unit to polymer backbones or other monomers functionalized with alkyne groups, leading to the formation of well-defined, cyclodextrin-containing polymers.

One common approach involves the synthesis of a hydrophilic block copolymer, for example, one containing a polyethylene (B3416737) glycol (PEG) block and another block bearing pendant propargyl (alkyne) groups. The subsequent click reaction with 6-Azido-6-deoxy-β-cyclodextrin grafts the cyclodextrin moieties onto the polymer chain. nih.gov This method results in amphiphilic copolymers where the cyclodextrin units can act as host cavities. These materials can then form higher-order structures, such as nanoparticles, through self-assembly or in the presence of suitable hydrophobic guest molecules. nih.gov

Another strategy involves using multifunctional monomers, such as heptakis-(6-azido-6-deoxy)-β-cyclodextrin, where all primary hydroxyl groups are replaced by azido groups. These molecules can be cross-linked with multifunctional alkynes to create two-dimensional polycyclodextrins or other complex network polymers. unizar.es The resulting polymeric structures possess a high density of cyclodextrin cavities, which can lead to strong multivalent host-guest interactions at interfaces.

The combination of cyclodextrins with polymers through these synthetic strategies yields materials with unique properties, such as stimuli-responsiveness and molecular recognition capabilities, which are foundational to creating "smart" materials for various applications.

The unique amphiphilic nature of cyclodextrins and their derivatives, including 6-Azido-6-deoxy-β-cyclodextrin, drives their self-assembly into various supramolecular structures in aqueous solution. pku.edu.cn While native β-cyclodextrin has a known tendency to form aggregates, chemical modification can significantly alter this behavior. researchgate.net

Derivatives of β-cyclodextrin have been shown to self-assemble into a variety of architectures, including vesicles, tapes, and other nanoparticles. pku.edu.cn The introduction of specific functional groups can direct the formation of these assemblies. For instance, a β-cyclodextrin trimer, synthesized by connecting three azido-modified β-cyclodextrin units to a central triphenylbenzene core via a click reaction, has been shown to exhibit self-inclusion behavior in water, where one of the cyclodextrin units encapsulates a part of the bridging arm. acs.org This self-inclusion is a form of controlled, intramolecular self-assembly.

Furthermore, the host-guest complexation ability of the cyclodextrin cavity can be used to control aggregation. The addition of a competitive guest molecule can disrupt the self-included state or other aggregates by preferentially binding within the cyclodextrin cavity. acs.org This provides a mechanism for the controlled disassembly of supramolecular structures.

In other systems, the cyclodextrin unit itself acts as a recognition site to direct the assembly of other components. For example, nanoparticles coated with 6-Azido-6-deoxy-β-cyclodextrin (or a derivative) can be directed to assemble into larger, ordered structures through the addition of guest molecules that can bridge multiple nanoparticles. mdpi.com This host-guest interaction provides a precise and reversible method for controlling the aggregation and organization of nanoscale building blocks.

Computational and Theoretical Investigations of Host-Guest Interactions

Computational and theoretical methods are powerful tools for gaining detailed, atomistic insights into the host-guest interactions of cyclodextrins, including 6-Azido-6-deoxy-β-cyclodextrin. These in silico approaches complement experimental data by providing information on complex geometry, binding energies, and the specific intermolecular forces that stabilize the complex. conicet.gov.arscielo.br

A variety of molecular modeling techniques are employed to study these systems. Molecular docking is often used as a first step to predict the most likely binding pose of a guest molecule within the cyclodextrin cavity and to provide an initial estimate of the binding affinity. mdpi.com This method systematically samples different orientations and conformations of the guest within the host's binding site.

Molecular dynamics (MD) simulations offer a more detailed view by simulating the movement of every atom in the host-guest-solvent system over time. MD simulations can reveal the dynamic nature of the complexation process, including the role of water molecules, conformational changes in the host and guest, and the thermodynamic parameters (enthalpy and entropy) of binding. nih.gov This method is particularly useful for understanding how modifications, such as the introduction of an azido group, affect the flexibility of the cyclodextrin and its interactions with guests.

Quantum chemical (QC) methods, such as Density Functional Theory (DFT), provide the most accurate description of the electronic structure and intermolecular interactions within the host-guest complex. nih.govsemanticscholar.org DFT calculations can be used to precisely determine the complexation energies and to analyze the nature of the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that are crucial for stability. mdpi.commdpi.com While computationally expensive, these methods are invaluable for validating results from less rigorous methods and for providing a fundamental understanding of the binding event. Theoretical studies have shown, for example, that methylation of β-cyclodextrin disrupts the intramolecular hydrogen bond network, influencing the host's flexibility and strengthening its intermolecular interactions with a guest molecule. mdpi.com A similar theoretical framework can be applied to understand the electronic and structural impact of the azido functionalization in 6-Azido-6-deoxy-β-cyclodextrin.

Table 2: Common Computational Methods for Studying Cyclodextrin Host-Guest Interactions

| Method | Information Provided |

|---|---|

| Molecular Docking | Predicts preferred binding orientation (pose) of the guest; provides a scoring function to estimate binding affinity. mdpi.com |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the complex over time; provides information on conformational flexibility, the role of solvent, and thermodynamic parameters. nih.gov |

| Quantum Chemistry (e.g., DFT) | Calculates accurate binding energies and detailed electronic structure; analyzes the nature of non-covalent interactions (e.g., hydrogen bonds, van der Waals). mdpi.comnih.gov |

Applications in Advanced Materials Science and Polymer Chemistry

Synthesis and Engineering of Cyclodextrin-Based Polymers

The unique structure of β-cyclodextrin, with its hydrophobic inner cavity and hydrophilic exterior, combined with the reactive azide (B81097) group, allows for the engineering of polymers with tailored functionalities. These polymers find applications in diverse fields, from drug delivery to environmental remediation.

Covalently crosslinked polymer networks and hydrogels based on cyclodextrins are of significant interest due to their ability to encapsulate molecules and their potential for controlled release applications. nih.gov The formation of these networks often involves the use of crosslinking agents that react with the hydroxyl groups of the cyclodextrin (B1172386) or with functional groups introduced onto the cyclodextrin scaffold. nih.gov

Hydrogels, which are three-dimensional networks of hydrophilic polymers capable of swelling in water, can be formed using 6-azido-6-deoxy-β-cyclodextrin. nih.gov The azide groups can be converted to amino groups, which can then react with crosslinkers like pyromellitic dianhydride to form water-soluble polymers. nih.gov These polymers can subsequently be used to create nanospheres by encapsulation with materials like chitosan. nih.gov The properties of these hydrogels, such as their swelling behavior and drug release profiles, can be tuned by controlling the degree of crosslinking and the specific cyclodextrin derivatives used. researchgate.netnih.gov For instance, the gelation temperature of β-cyclodextrin hydrogels can be increased by modifying the cyclodextrin with glycidyl ethers before crosslinking with epichlorohydrin. doi.org

Research has demonstrated the synthesis of various cyclodextrin-containing hydrogels. researchgate.net These materials can be categorized as physically or chemically crosslinked. nih.gov Chemically crosslinked hydrogels, formed through covalent bonds, offer greater stability. nih.gov The incorporation of cyclodextrin units into the hydrogel network enhances their ability to load hydrophobic drugs and control their release. researchgate.net

| Crosslinking Agent | Method | Resulting Polymer Type | Reference |

|---|---|---|---|

| Epichlorohydrin | Chemical crosslinking of hydroxyl groups | Three-dimensional (co)polymer network | nih.gov |

| Pyromellitic dianhydride | Reaction with amino-functionalized cyclodextrin | Water-soluble amino β-cyclodextrin-based polymer | nih.gov |

| Citric acid | Crosslinking with sodium hypophosphite as a catalyst | Covalent polymer network | nih.gov |

Polyrotaxanes are mechanically interlocked molecules consisting of cyclic molecules (like cyclodextrins) threaded onto a linear polymer chain, with bulky "stopper" groups at each end to prevent the rings from dethreading. tib.eu Pseudopolyrotaxanes are the precursors to polyrotaxanes, lacking the bulky end groups. The azide group on 6-azido-6-deoxy-β-cyclodextrin provides a convenient point for modification or for "clicking" onto polymer backbones.

The synthesis of polyrotaxanes often begins with the formation of a pseudopolyrotaxane, where cyclodextrins are threaded onto a polymer chain through non-covalent interactions. mdpi.com Subsequently, bulky end-groups are attached to the polymer chain to create the final polyrotaxane structure. researchgate.net The modification of cyclodextrin hydroxyl groups can influence the threading process. researchgate.net

The unique "slide-ring" structure of polyrotaxanes, where the cyclodextrin rings can move along the polymer axis, imparts interesting material properties, such as high elasticity and toughness. tib.eumdpi.com These properties make them promising for applications in soft materials, including gels and molecular tubes. rsc.org While the synthesis of polyrotaxanes can be complex, their potential applications in areas like biomedical chemistry and as slide-ring materials continue to drive research. cyclodextrinnews.comnih.gov

| Component | Function | Example | Reference |

|---|---|---|---|

| Cyclic Molecule | Forms the "rings" | α-cyclodextrin, β-cyclodextrin | mdpi.combeilstein-journals.org |

| Linear Polymer | Forms the "axle" | Polyethylene (B3416737) glycol (PEG), Poly(propylene glycol) | rsc.orgresearchgate.net |

| Bulky Stopper Groups | Prevents dethreading of rings | 1-Adamantanamine | mdpi.com |

Recent advancements have led to the synthesis of two-dimensional poly(β-cyclodextrin)s (2D-CDs). nih.gov In this process, a multifunctional monomer, heptakis-(6-azido-6-deoxy)-β-cyclodextrin, undergoes lateral crosslinking on a template, such as graphene or boron nitride, to form nanosheets. nih.gov The noncovalent interactions between the cyclodextrin monomers and the template are crucial driving forces for the 2D polymerization and influence the lateral size of the resulting nanosheets. nih.gov

The synthesis involves the initial preparation of heptakis-(6-azido-6-deoxy)-β-cyclodextrin from β-cyclodextrin. nih.gov The polymerization is then carried out in a suitable solvent system, such as a DMF/water mixture, which balances the dispersibility of the template and the mobility of the monomers for efficient lateral crosslinking. nih.gov The resulting 2D-CDs possess a layered structure with lateral sizes of several micrometers. nih.gov The unreacted azide groups on the smaller rim of the 2D-CDs offer potential for further post-modification, opening possibilities for creating Janus 2D-CDs with different functionalities on each face. nih.gov These 2D materials are being explored for their strong multivalent host-guest interactions at biointerfaces. nih.gov

| Parameter | Role | Example | Reference |

|---|---|---|---|

| Monomer | Building block for the 2D polymer | Heptakis-(6-azido-6-deoxy)-β-cyclodextrin | nih.gov |

| Template | Directs the 2D polymerization | Reduced graphene oxide (rGO), Boron nitride (BN) | nih.gov |

| Solvent System | Optimizes monomer mobility and template dispersibility | DMF/water mixture | nih.gov |

Functionalization of Nanomaterials with 6-Azido-6-deoxy-β-cyclodextrin

The azide group of 6-azido-6-deoxy-β-cyclodextrin is instrumental in attaching this versatile host molecule to the surface of various nanomaterials. This functionalization imparts the unique properties of cyclodextrin, such as molecular recognition and enhanced solubility of guest molecules, to the nanomaterial, creating hybrid materials with novel applications.

6-Azido-6-deoxy-β-cyclodextrin is a precursor for synthesizing cyclodextrin-based polymers that can form nanoparticles. For instance, the azide group can be reduced to an amine to create mono-6-amino-6-deoxy-β-cyclodextrin. nih.gov This amino-functionalized cyclodextrin can then be polymerized, and the resulting polymer can be used to fabricate nanospheres, for example, by encapsulation with chitosan under acidic conditions. nih.gov

The development of cyclodextrin-based nanosponges, which are cross-linked cyclodextrin polymers, has also been a significant area of research. researchgate.net These nanosponges have vacant cyclodextrin cavities that can encapsulate guest molecules, making them suitable as drug carriers for controlled and targeted delivery. researchgate.net The synthesis of cyclodextrin-coated metal nanoparticles typically involves the use of functionalized cyclodextrin derivatives that have an affinity for the nanoparticle surface. mdpi.com

Cyclodextrin derivatives play a crucial role in the synthesis and stabilization of noble metal nanoparticles, such as those made of gold and silver. mdpi.com The general approach involves synthesizing these nanoparticles in the presence of cyclodextrin derivatives that contain functional groups, like thiols, which can bind to the metal surface. mdpi.com

The cyclodextrin coating on the nanoparticles provides several advantages. It can prevent aggregation and enhance the stability of the nanoparticles in solution. Furthermore, the cyclodextrin cavities on the surface of the nanoparticles are available for host-guest interactions, allowing for the development of sensors and delivery systems. For example, β-cyclodextrin-coated gold nanoparticles have been used in the fabrication of microcapsules through host-guest interactions at an oil-water interface. mdpi.com While the direct use of 6-azido-6-deoxy-β-cyclodextrin in the synthesis of silver nanoparticles is not explicitly detailed in the provided context, its derivatives with appropriate functional groups would be applicable in this area. The azide group itself offers a route to attach the cyclodextrin to nanoparticle surfaces via click chemistry.

Fabrication of Responsive Materials Based on Azido-Cyclodextrin Conjugates

The compound 6-azido-6-deoxy-β-cyclodextrin serves as a pivotal building block in the engineering of advanced, stimuli-responsive materials. Its unique structure, combining the host-guest capabilities of the cyclodextrin cavity with the versatile reactivity of the azide group, allows for the precise covalent attachment of functional molecules. nih.govmdpi.com This functionalization is key to imparting "smart" properties to the final material, enabling it to respond to specific external or internal stimuli such as pH, light, and redox potential. rsc.orgrsc.orge3s-conferences.org The azide moiety is particularly advantageous as it is a key participant in highly efficient and specific "click chemistry" reactions, such as the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), which facilitates the creation of complex and well-defined macromolecular architectures. nih.gov

The general strategy for fabricating these materials involves conjugating a stimuli-sensitive molecule to the 6-azido-6-deoxy-β-cyclodextrin scaffold. e3s-conferences.org This process creates a hybrid molecule where the cyclodextrin can still perform its function of encapsulating guest molecules, while the attached moiety can trigger a change in the material's properties upon receiving a specific signal. rsc.orgrsc.org These changes can manifest as alterations in solubility, binding affinity, or the assembly and disassembly of supramolecular structures. rsc.org

A prominent example is the creation of materials that are responsive to both pH and light. acs.orgnih.gov In one study, a pH- and photo-responsive 2-hydroxychalcone was conjugated to 6-azido-6-deoxy-β-cyclodextrin. acs.orgnih.gov The resulting conjugate exhibits distinct behaviors depending on the ambient conditions. Under neutral pH, the molecule exists as a trans-chalcone which can be photochemically converted to a cis-chalcone/hemiketal form. nih.gov In an acidic environment, it transforms into a flavylium cation. nih.gov These transformations, triggered by light and pH, directly modulate the binding properties of the cyclodextrin host, allowing for external control over its interaction with guest molecules. acs.orgnih.gov Such systems are envisioned as building blocks for switchable functional materials like supramolecular polymers and hydrogels. acs.orgnih.gov

Another class of responsive materials fabricated from azido-cyclodextrin conjugates are those sensitive to redox potential. nih.gov By attaching redox-active units like ferrocene to the cyclodextrin, it is possible to create systems that change their assembly behavior in response to oxidation or reduction. nih.gov For instance, a ferrocene-containing β-cyclodextrin derivative can self-assemble into network-like structures or vesicles based on intermolecular host-guest recognition. nih.gov Upon oxidation of the ferrocene moiety, this host-guest interaction is disrupted, leading to a reversible transformation of the material's structure. nih.gov The azido (B1232118) group on 6-azido-6-deoxy-β-cyclodextrin provides a convenient chemical handle for attaching such redox-active components.

The research findings below detail the pH- and photo-responsive properties of a 2-hydroxychalcone−β-cyclodextrin conjugate, demonstrating how external stimuli can modulate its molecular state and binding characteristics.

Research Findings: Stimuli-Response of a 2-Hydroxychalcone−β-Cyclodextrin Conjugate

| Stimulus | pH Condition | Molecular Form | Intramolecular Complex Stability (Kintra) | Outcome |

|---|---|---|---|---|

| None | Neutral | trans-chalcone (1-Ct) | 14 | Base state with moderate self-inclusion. |

| UV/Vis Light | Neutral | cis-chalcone/hemiketal (1-Cc/1-B) | 179 | Light triggers conversion to a more stable intramolecular complex. |

| None | Acidic | Flavylium cation (1-AH+) | 3 | Acidic conditions lead to a form with a very weak intramolecular complex. |

| UV Light | Acidic | Flavylium cation (1-AH+) | 3 | Light irradiation under acidic conditions results in a low-stability complex. |

Data sourced from studies on 2-hydroxychalcone−β-cyclodextrin conjugates. nih.gov

The ability to fabricate materials that respond to specific triggers opens up possibilities in various fields, including the development of targeted drug delivery systems, sensors, and environmentally friendly coatings. rsc.org

Applications in Chemical Biology and Advanced Biomaterials

Conjugation with Biomolecules for Mechanistic Studies and Research Probes

The azide (B81097) functionality of 6-Azido-6-deoxy-β-cyclodextrin provides a powerful tool for its conjugation to biomolecules through highly efficient and specific "click chemistry" reactions. This has enabled researchers to create novel molecular constructs for in-depth mechanistic studies and to develop sophisticated research probes.

Synthesis of Flavin-Cyclodextrin Conjugates as Artificial Enzyme Mimics

The synthesis of flavin-cyclodextrin conjugates serves as a prime example of creating artificial enzymes, where the cyclodextrin (B1172386) moiety acts as a binding site, mimicking the substrate recognition of natural enzymes, and the flavin unit functions as the catalytic site. researchgate.net A notable approach to creating these bioinspired catalysts is through a click chemistry reaction between alkynylflavins and mono(6-azido-6-deoxy)-β-cyclodextrin. nih.govresearchgate.net This method has proven effective for preparing flavin-cyclodextrin conjugates that act as monooxygenase mimics in enantioselective sulfoxidations. nih.govresearchgate.net

The catalytic performance of these conjugates is influenced by several structural factors, including the size of the cyclodextrin cavity and the relative positioning of the flavin and cyclodextrin components. researchgate.net For instance, β-cyclodextrin-flavin conjugates have demonstrated high efficiency in catalyzing the sulfoxidation of methyl phenyl sulfides with hydrogen peroxide in aqueous environments, achieving significant enantioselectivities. researchgate.net

Below is a table summarizing the synthesis of flavin-cyclodextrin conjugates using 6-azido-6-deoxy-β-cyclodextrin.

| Reactants | Reaction Type | Catalyst/Reagents | Product | Application |

| Alkynyl alloxazine and 6-azido-6-deoxy-β-cyclodextrin | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Copper(I) iodide, N,N-diisopropylethylamine in DMF | Flavin-cyclodextrin conjugate | Artificial enzyme mimic for enantioselective sulfoxidation |

| Alkynyl alloxazine and 6-azido-6-deoxy-β-cyclodextrin | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | TBTA, sodium ascorbate, copper(II) sulfate in DMF | Flavin-cyclodextrin conjugate | Bioinspired sulfoxidation catalyst |

Preparation of Peptide and Protein Conjugates for Biological Systems

6-Azido-6-deoxy-β-cyclodextrin is a key building block for the synthesis of peptide and protein conjugates, enabling the development of multivalent systems with potential applications in drug delivery and vaccine development. nih.govnih.gov A chemoenzymatic-click strategy has been successfully employed to create heptavalent displays of peptides and large proteins on a β-cyclodextrin scaffold. nih.gov This involves the enzymatic installation of an alkyne moiety onto a recombinant protein, which is then "clicked" onto per-6-deoxy-6-azido-β-cyclodextrin. nih.gov

This methodology has been used to conjugate pneumococcal surface protein A (PspA) and a pilus protein (RrgB) to a cyclodextrin scaffold, highlighting its potential for creating multivalent vaccine candidates. nih.govresearchgate.net The resulting conjugates are well-defined and offer the possibility of enhanced immunological responses due to the multivalent presentation of antigens.

The following table outlines the preparation of peptide and protein conjugates using 6-azido-6-deoxy-β-cyclodextrin.

| Azido-Cyclodextrin Derivative | Peptide/Protein | Ligation/Click Chemistry | Resulting Conjugate | Potential Application |

| Per-6-deoxy-6-azido-β-cyclodextrin | Alkyne-labeled Pneumococcal surface protein A (PspA) | Sortase-mediated ligation followed by CuAAC | Heptavalent PspA-β-cyclodextrin conjugate | Multivalent vaccine candidate |

| Per-6-deoxy-6-azido-β-cyclodextrin | Alkyne-labeled Pilus protein (RrgB) | Sortase-mediated ligation followed by CuAAC | Heptavalent RrgB-β-cyclodextrin conjugate | Multivalent vaccine candidate |

| Per-6-azido-β-CD | Propargyl focal point poly(L-lysine) dendron | CuAAC | CD-poly(L-lysine) dendron conjugate | Gene transfection |

Development of Glycoconjugates for Molecular Recognition Studies

The azide group of 6-azido-6-deoxy-β-cyclodextrin allows for its incorporation into more complex glycoconjugate structures designed for molecular recognition studies. These studies are crucial for understanding the biological roles of carbohydrates in cell-cell recognition, signaling, and immune responses. By attaching cyclodextrins to other sugar moieties or carbohydrate-binding proteins, researchers can create multivalent structures that mimic the glycocalyx and probe specific carbohydrate-protein interactions.

The synthesis of these glycoconjugates often involves the reaction of the azido-cyclodextrin with an alkyne-modified carbohydrate or peptide. The resulting multivalent display of both the cyclodextrin and the attached carbohydrate can lead to enhanced binding affinities and specificities for target lectins or other carbohydrate-binding proteins. This multivalency is a key principle in carbohydrate-mediated biological recognition.

Strategies for Modulating Biomolecular Interactions

6-Azido-6-deoxy-β-cyclodextrin is also utilized in the design of molecular systems aimed at modulating interactions with other biomolecules, such as nucleic acids, and for engineering complex interactions at biological interfaces.

Interactions with DNA and Nucleic Acids for Structural and Functional Insights

Modified cyclodextrins, including derivatives of 6-azido-6-deoxy-β-cyclodextrin, are being explored for their ability to interact with DNA and other nucleic acids. These interactions can provide insights into the structure and function of nucleic acids and can be harnessed for applications in gene delivery. nih.gov For instance, cyclodextrin-peptide conjugates have been designed to achieve sequence-specific DNA recognition. researchgate.netrsc.org These synthetic models of transcription factors utilize the cyclodextrin as a scaffold to present peptides that can bind to specific DNA sequences with high affinity. researchgate.netrsc.org

Furthermore, per(6-guanidino-6-deoxy)-cyclodextrins, which can be synthesized from the corresponding amino derivatives, have shown strong interactions with DNA. rsc.org The multivalent presentation of the guanidinium groups on the cyclodextrin scaffold leads to strong electrostatic interactions with the phosphate backbone of DNA, causing its condensation into nanoparticles. rsc.org This property is being investigated for the development of non-viral gene delivery vectors.

Engineering Multivalent Host-Guest Interactions at Biological Interfaces

A significant application of 6-azido-6-deoxy-β-cyclodextrin is in the engineering of multivalent host-guest interactions at biological interfaces. This is exemplified by the synthesis of two-dimensional poly(β-cyclodextrin)s (2D-CDs) from heptakis-(6-azido-6-deoxy)-β-cyclodextrin. unizar.esresearchgate.netnih.gov These 2D materials, with thicknesses of around 0.7 nm, present a high density of cyclodextrin cavities on their surface, enabling strong, multivalent interactions with biological systems. unizar.esresearchgate.net

By modifying the secondary hydroxyl groups of these 2D-CDs to sodium sulfate, their ability to interact with biosystems can be further enhanced through electrostatic forces. researchgate.net These sulfated 2D-CDs have demonstrated a high capacity for binding to viruses, such as Herpes Simplex Virus (HSV), suggesting their potential as novel heparin mimetics for inhibiting viral infections. researchgate.net The combination of host-guest interactions and electrostatic forces allows for synergistic binding at biological interfaces. researchgate.net

The table below summarizes the findings related to multivalent host-guest interactions at biological interfaces.

| Cyclodextrin Derivative | Interacting Biomolecule/System | Type of Interaction | Outcome |

| 2D poly(β-cyclodextrin)s from heptakis-(6-azido-6-deoxy)-β-cyclodextrin | Biological systems containing cholesterols | Multivalent host-guest interactions | Potential for applications in nanomedicine |

| Sulfated 2D poly(β-cyclodextrin)s | Herpes Simplex Virus (HSV) | Multivalent electrostatic and host-guest interactions | High virus binding ability (IC50 = 6 µg mL⁻¹) |

| Sulfated 2D poly(β-cyclodextrin)s | Vessel plaques | Synergistic electrostatic and host-guest interactions | Plaque reduction |

Utilization of 6-Azido-6-deoxy-β-cyclodextrin in Chemical Biology Scaffolds

6-Azido-6-deoxy-β-cyclodextrin serves as a pivotal molecular scaffold in chemical biology due to its unique structural features and chemical reactivity. The presence of the azide group on the primary face of the cyclodextrin torus provides a versatile handle for covalent modification, primarily through the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". plos.orgnih.govindexcopernicus.com This allows for the precise attachment of a wide array of molecules, including peptides, proteins, and other bioactive compounds, to the β-cyclodextrin core. The resulting constructs are valuable tools for creating advanced biomaterials and multivalent systems for various biological applications. nih.govnih.gov

One of the prominent applications of this compound is in the construction of well-defined, multivalent protein dendrimers. plos.orgnih.gov Traditional methods for creating such structures often result in products with limited valency. nih.gov However, the seven primary hydroxyl groups of β-cyclodextrin can be fully substituted to create per-6-azido-6-deoxy-β-cyclodextrin, a heptavalent scaffold. plos.orgplos.org This allows for the attachment of seven identical molecules, significantly increasing the valency and potential for high-avidity binding interactions in biological systems. plos.orgnih.gov

A notable example is the "Sortase-click strategy," a chemoenzymatic method used to conjugate large proteins onto the per-6-azido-β-cyclodextrin scaffold. plos.orgresearchgate.net In this approach, a recombinant protein engineered with a specific pentapeptide motif (LPXTG) at its C-terminus is first labeled with an alkyne group using the enzyme sortase A. plos.orgplos.org Subsequently, the alkyne-modified protein is "clicked" onto the per-azidated cyclodextrin scaffold via the CuAAC reaction. plos.orgresearchgate.net This method has been successfully employed to create heptavalent displays of proteins from Streptococcus pneumoniae, such as Pneumococcal surface protein A (PspA) and the pilus-forming RrgB protein, with the goal of developing multivalent vaccine candidates. nih.govresearchgate.net

Detailed findings from these protein conjugation studies are summarized below:

| Protein | Organism | Conjugation Strategy | Scaffold | Achieved Yield |

|---|---|---|---|---|

| Pneumococcal surface protein A (PspA) | Streptococcus pneumoniae | Sortase-mediated ligation followed by CuAAC Click Chemistry | per-6-azido-6-deoxy-β-cyclodextrin | ~70% researchgate.net |

| RlrA-regulated gene B (RrgB) protein | Streptococcus pneumoniae | Sortase-mediated ligation followed by CuAAC Click Chemistry | per-6-azido-6-deoxy-β-cyclodextrin | ~70% researchgate.net |

Beyond creating multivalent protein displays, research has also focused on synthesizing monosubstituted derivatives of per-6-azido-β-cyclodextrin to serve as potential molecular scaffolds. nih.gov By alkylating the cyclodextrin with reagents like propargyl bromide or cinnamyl bromide, researchers can introduce a second type of reactive group. nih.gov This creates heterofunctionalized scaffolds with both azide and alkyne or alkene functionalities, which can serve as distinct attachment points for different molecules, further expanding their utility in constructing complex biomaterials. nih.gov The ability to create these tailored scaffolds opens up possibilities for applications in targeted drug delivery, biosensing, and tissue engineering. nih.gov

Applications in Catalysis and Sensing

Catalytic Systems Incorporating 6-Azido-6-deoxy-β-cyclodextrin Derivatives

The unique ability of cyclodextrins to form host-guest inclusion complexes with hydrophobic molecules in aqueous media makes them ideal scaffolds for catalysts. mdpi.com By modifying the cyclodextrin (B1172386), it is possible to introduce catalytic groups or ligands that can work in synergy with the binding cavity. 6-Azido-6-deoxy-β-cyclodextrin is a key intermediate in the synthesis of these functionalized cyclodextrins, with the azide (B81097) group allowing for facile attachment of various functionalities through reactions like the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). researchgate.netbeilstein-journals.org

The structural and functional properties of cyclodextrins, featuring a hydrophobic binding pocket and a modifiable exterior, make them excellent candidates for creating artificial enzymes that mimic the function of natural enzymes. researchgate.netresearchgate.net These synthetic mimics aim to replicate the substrate binding and catalytic turnover functions of enzymes in smaller, more robust molecules. researchgate.net

A notable application is the development of monooxygenase mimics. Researchers have utilized a "click chemistry" approach, reacting alkyne-functionalized flavins with mono(6-azido-6-deoxy)-β-cyclodextrin. researchgate.net This strategy yields flavin-cyclodextrin conjugates that act as artificial enzymes. In these systems, the cyclodextrin cavity serves as the substrate-binding site, orienting the substrate appropriately for the flavin catalytic site to perform its function, such as in enantioselective sulfoxidation reactions. researchgate.net The evaluation of an artificial enzyme where flavin was attached to the 2-position of a cyclodextrin showed a 647-fold acceleration factor, demonstrating the potential of these systems to enhance reaction rates significantly. researchgate.net

| Mimic Type | Precursor | Catalytic Moiety | Reaction Catalyzed | Ref. |

| Monooxygenase Mimic | 6-Azido-6-deoxy-β-cyclodextrin | Flavin | Enantioselective Sulfoxidation | researchgate.net |

| Glyoxalase Mimic | Mono(6-amino-6-deoxy)-β-cyclodextrin* | Thiol and Amino Groups | Detoxification of α-ketoaldehydes | rsc.org |

| Note: Mono(6-amino-6-deoxy)-β-cyclodextrin is directly synthesized by the reduction of 6-Azido-6-deoxy-β-cyclodextrin. |

Hydroformylation is a crucial industrial process for producing aldehydes from alkenes. mdpi.com A significant challenge, especially for water-insoluble higher olefins, is the low reaction rate in aqueous biphasic catalysis. mdpi.combenthamscience.com Chemically modified cyclodextrins have emerged as effective promoters for these reactions, acting as mass transfer agents that enhance the interaction between the water-soluble catalyst and the water-insoluble substrate. mdpi.commdpi.com

While direct use of 6-azido-6-deoxy-β-cyclodextrin in catalysis is uncommon, it is a critical precursor for creating ligands for rhodium catalysts used in hydroformylation. bohrium.comscite.ai The azide group can be converted to other functionalities, such as phosphine (B1218219) ligands. These modified cyclodextrins are then complexed with rhodium. The resulting supramolecular catalyst combines the host-guest properties of the cyclodextrin with the catalytic activity of the metal center. bohrium.comscite.ai This approach enhances reaction rates and can control selectivity, for instance, favoring the formation of linear aldehydes from terminal alkenes. nih.gov

Table: Effect of Modified Cyclodextrins on Rhodium-Catalyzed Hydroformylation of 1-Decene

| Promoter | Conversion (%) | Selectivity (linear aldehyde, %) |

|---|---|---|

| None | < 5 | ~95 |

| Methylated β-CD | > 95 | ~98 |

This table illustrates the typical promoting effect of modified cyclodextrins in hydroformylation, a field where derivatives of 6-azido-6-deoxy-β-cyclodextrin are employed to create advanced catalysts. Data is representative of findings in the field. mdpi.com

The application of cyclodextrin derivatives in liquid-phase organic synthesis is a broad and impactful area. researchgate.net Modified cyclodextrins can act as microreactors, enhancing reaction rates and selectivity by encapsulating reactants. researchgate.net

Furthermore, chemically modified cyclodextrins are used to stabilize catalytically active metal nanoparticles in water. mdpi.com Derivatives synthesized from 6-azido-6-deoxy-β-cyclodextrin can be used to cap nanoparticles, such as those made of gold or rhodium. mdpi.comresearchgate.net This stabilization prevents aggregation and allows the nanoparticles to function as efficient and recyclable catalysts in aqueous media for reactions like the reduction of nitroaromatics. mdpi.comresearchgate.net For example, β-cyclodextrin modified gold nanoparticles have shown excellent catalytic efficiency for the reduction of 4-nitro-1-naphthol. researchgate.net The cyclodextrin component not only stabilizes the nanoparticle but can also impart substrate selectivity through its binding cavity. researchgate.net

Development of Molecular Sensors and Probes

The ability of cyclodextrins to selectively bind guest molecules makes them ideal components for the construction of chemical sensors and probes. mdpi.comspringerprofessional.de By attaching a signaling unit (e.g., a fluorophore) to the cyclodextrin scaffold, the binding of a target analyte can be translated into a measurable optical or electrochemical signal. 6-Azido-6-deoxy-β-cyclodextrin is a key starting material for creating these conjugates, allowing for precise, covalent attachment of the signaling moiety. nih.gov

Fluorescent sensors based on cyclodextrin conjugates are designed to exhibit a change in fluorescence upon inclusion of a guest molecule. mdpi.com In a common design, a fluorophore is tethered to the cyclodextrin rim. In the absence of a suitable guest, the fluorophore may reside within the cyclodextrin's own cavity, a state which can either enhance or quench its fluorescence depending on the specific fluorophore and linker. mdpi.commdpi.com When a target analyte is introduced, it competes for the cavity, displacing the fluorophore into the aqueous environment and causing a change in fluorescence intensity. mdpi.com

Mono(6-azido-6-deoxy)-β-cyclodextrin is readily reduced to mono(6-amino-6-deoxy)-β-cyclodextrin, which serves as a common anchor point for attaching fluorescent dyes like indolizine (B1195054). nih.gov Such sensors have been successfully used to detect volatile organic compounds (VOCs) like benzene (B151609) and toluene (B28343) in aqueous solutions. nih.gov The binding of the VOC guest into the cyclodextrin cavity triggers a distinct change in the fluorescence emission of the attached indolizine moiety. nih.gov

Table: Examples of Fluorescent CD-Sensor Designs

| Sensor Type | Principle of Operation | Analyte Class | Ref. |

|---|---|---|---|

| Fluorophore-Appended CD | Guest binding displaces the tethered fluorophore, altering its emission. | Volatile Organic Compounds (VOCs) | nih.gov |

| Turn-off Sensor | Competitive guest binding excludes the fluorophore from the cavity, weakening fluorescence. | Various organic molecules | mdpi.com |

| Turn-on Sensor | Guest binding induces a conformational change that enhances fluorescence. | Specific organic molecules | mdpi.com |

Biosensors combine a biological recognition element with a physicochemical transducer. Cyclodextrins are increasingly integrated into biosensor technologies to improve performance, such as enhancing sensitivity and selectivity. mdpi.comnih.gov They can be immobilized on sensor surfaces, like electrodes, to create a recognition layer that captures target analytes. mdpi.com

The azide group of 6-azido-6-deoxy-β-cyclodextrin is particularly useful for this purpose, enabling covalent immobilization onto sensor surfaces functionalized with alkynes via click chemistry. This creates a stable and well-defined sensor interface. Such modified electrodes can be used for the electrochemical detection of various biomolecules, drugs, and environmental contaminants. mdpi.com Furthermore, the cyclodextrin cavity can provide a favorable microenvironment for immobilized enzymes, protecting them and enhancing their catalytic activity within the biosensor assembly. mdpi.comnih.gov For instance, a disposable voltammetric biosensor using a cross-linked β-cyclodextrin polymer to immobilize polyphenol oxidase showed excellent performance in detecting dopamine, with a detection limit as low as 5 x 10⁻¹⁰ M. nih.gov

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Interaction Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of 6-Azido-6-deoxy-β-cyclodextrin in solution. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment of each atom, confirming the successful modification of the β-cyclodextrin core and enabling the study of host-guest interactions.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for verifying the identity and purity of 6-Azido-6-deoxy-β-cyclodextrin. The introduction of the azido (B1232118) group at the C6 position of each glucose unit induces characteristic changes in the chemical shifts of nearby protons and carbons compared to the parent β-cyclodextrin molecule.

In the ¹H NMR spectrum of per-substituted 6-Azido-6-deoxy-β-cyclodextrin, recorded in DMSO-d6, the signals for the various protons of the glucopyranose units are well-resolved. The anomeric proton (H1) typically appears as a doublet around 4.90 ppm. The other protons (H2, H3, H4, H5, H6) resonate in a complex multiplet region between 3.20 and 3.80 ppm. The signals for the hydroxyl protons on C2 and C3 (OH2, OH3) are also observable as doublets, typically around 5.92 and 5.78 ppm, respectively. rsc.org

The ¹³C NMR spectrum provides further confirmation of the structure. The anomeric carbon (C1) is characteristically found downfield at approximately 102.16 ppm. The carbons within the glucose ring (C2, C3, C4, C5) appear in the range of 70-84 ppm. The most significant spectral change upon modification is the upfield shift of the C6 signal, which transforms from ~60 ppm in native β-cyclodextrin to ~51.43 ppm for the azide-bearing methylene carbon (CH₂-N₃), unequivocally confirming the substitution at the primary face of the cyclodextrin (B1172386). rsc.org

| ¹H NMR Chemical Shifts (DMSO-d6) | ¹³C NMR Chemical Shifts (DMSO-d6) | ||

|---|---|---|---|

| Proton | δ (ppm) | Carbon | δ (ppm) |

| H1 | 4.90 (d) | C1 | 102.16 |

| H2, H3, H4, H5, H6 | 3.20 - 3.80 (m) | C2 | 72.71 |

| OH2 | 5.92 (d) | C3 | 72.10 |

| OH3 | 5.78 (d) | C4 | 83.30 |

| C5 | 70.44 | ||

| C6 (CH₂-N₃) | 51.43 |

Note: Data corresponds to per-6-azido-6-deoxy-β-cyclodextrin. rsc.org (d = doublet, m = multiplet)

2D NMR techniques are powerful for studying the non-covalent interactions between 6-Azido-6-deoxy-β-cyclodextrin (the host) and a guest molecule, which leads to the formation of a supramolecular inclusion complex.

Rotating-frame Overhauser Effect Spectroscopy (ROESY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly useful for determining the geometry of the inclusion complex. nih.govnih.gov These experiments detect spatial proximities between protons that are close in space (< 5 Å), regardless of whether they are connected through chemical bonds. The observation of cross-peaks between the inner protons of the cyclodextrin cavity (typically H3 and H5) and protons of the guest molecule provides direct evidence that the guest is, at least partially, located inside the cavity. nih.gov The specific pattern of these correlations can reveal the orientation and insertion depth of the guest molecule. nih.govnih.gov